5-[(1,3-Dioxo-2-benzofuran-5-yl)-dimethylsilyl]-2-benzofuran-1,3-dione
Overview
Description
5-[(1,3-Dioxo-2-benzofuran-5-yl)-dimethylsilyl]-2-benzofuran-1,3-dione is a chemical compound with the molecular formula C18H12O6Si and a molecular weight of 352.37 g/mol . It is also known by other names such as bis(3,4-dicarboxyphenyl)dimethylsilane dianhydride and 1,3-Isobenzofurandione, 5,5’-(dimethylsilylene)bis- . This compound is characterized by its unique structure, which includes two benzofuran rings connected by a dimethylsilyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1,3-Dioxo-2-benzofuran-5-yl)-dimethylsilyl]-2-benzofuran-1,3-dione typically involves the reaction of benzofuran derivatives with dimethylsilyl reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or platinum complexes to facilitate the formation of the desired product . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions . The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process . The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
5-[(1,3-Dioxo-2-benzofuran-5-yl)-dimethylsilyl]-2-benzofuran-1,3-dione undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzofuran compounds .
Scientific Research Applications
5-[(1,3-Dioxo-2-benzofuran-5-yl)-dimethylsilyl]-2-benzofuran-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(1,3-Dioxo-2-benzofuran-5-yl)-dimethylsilyl]-2-benzofuran-1,3-dione involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Bis(3,4-dicarboxyphenyl)dimethylsilane dianhydride
- 1,3-Isobenzofurandione, 5,5’-(dimethylsilylene)bis-
- 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dimethoxy-, 2,5-dioxo-1-pyrrolidinyl ester
Uniqueness
5-[(1,3-Dioxo-2-benzofuran-5-yl)-dimethylsilyl]-2-benzofuran-1,3-dione is unique due to its dual benzofuran structure connected by a dimethylsilyl group, which imparts distinct chemical and physical properties . This structural feature makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-[(1,3-dioxo-2-benzofuran-5-yl)-dimethylsilyl]-2-benzofuran-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O6Si/c1-25(2,9-3-5-11-13(7-9)17(21)23-15(11)19)10-4-6-12-14(8-10)18(22)24-16(12)20/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIZKUJZSDNQAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC2=C(C=C1)C(=O)OC2=O)C3=CC4=C(C=C3)C(=O)OC4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O6Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00505388 | |
Record name | 5,5'-(Dimethylsilanediyl)di(2-benzofuran-1,3-dione) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00505388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42297-18-7 | |
Record name | 5,5'-(Dimethylsilanediyl)di(2-benzofuran-1,3-dione) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00505388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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